molecular formula C17H21N7O2 B2766449 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide CAS No. 2034600-28-5

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide

Cat. No.: B2766449
CAS No.: 2034600-28-5
M. Wt: 355.402
InChI Key: FGAQBZRMYUXVLT-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a triazolo[4,3-b]pyridazine core fused with a 3,5-dimethyloxazole moiety and a pyrrolidin-1-yl substituent. The acetamide linker bridges the oxazole and triazolo-pyridazine rings, creating a structurally complex molecule. The 3,5-dimethyloxazole group may enhance metabolic stability, while the pyrrolidin-1-yl substituent likely improves solubility and bioavailability, a common strategy in drug design .

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O2/c1-11-13(12(2)26-22-11)9-17(25)18-10-16-20-19-14-5-6-15(21-24(14)16)23-7-3-4-8-23/h5-6H,3-4,7-10H2,1-2H3,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGAQBZRMYUXVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC2=NN=C3N2N=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole ring, followed by the formation of the triazolopyridazine moiety. The final step involves coupling these two fragments under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s uniqueness lies in its triazolo-pyridazine scaffold combined with oxazole and pyrrolidine groups. Below is a comparative analysis with analogs from literature:

Table 1: Structural and Hypothesized Functional Comparison
Compound Name / ID Core Heterocycle Key Substituents Synthetic Complexity Hypothesized Bioactivity
Target Compound Triazolo[4,3-b]pyridazine 3,5-dimethyloxazole, pyrrolidin-1-yl, acetamide High Kinase inhibition, CNS activity
N-{4-[(4-Dimethylamino-benzylidene)amino]-6-...triazin-2-yl}-...-4-oxo-4-pyrrolidin-1-yl-butylamide Triazin-2-yl Dimethylamino-benzylidene, pyrrolidin-1-yl Moderate Antimicrobial, Chelation
Generic Triazolo-pyridazine Derivatives Triazolo[4,3-b]pyridazine Varied (e.g., aryl, alkyl) Moderate-High Broad-spectrum kinase inhibition

Key Observations:

Core Heterocycle Influence: The triazolo[4,3-b]pyridazine core in the target compound is less common than triazine derivatives (e.g., compound) but offers distinct electronic properties for target binding. The triazin-2-yl core in ’s compound is larger and may favor interactions with bacterial enzymes or metal ions, as seen in chelating agents .

Substituent Effects: The 3,5-dimethyloxazole group in the target compound introduces steric hindrance and lipophilicity, which could reduce off-target interactions compared to the dimethylamino-benzylidene group in ’s compound. The latter’s aromatic amine may confer redox activity or antimicrobial properties . Both compounds include pyrrolidin-1-yl substituents, which are known to enhance solubility and mimic natural amine-containing substrates in biological systems.

Synthetic Challenges :

  • The target compound’s acetamide linker and fused heterocycles likely require multi-step synthesis with low overall yields, a common issue in triazolo-pyridazine chemistry. In contrast, ’s compound employs Schiff base formation (benzylidene linkage), a simpler and higher-yield reaction .

Research Findings and Limitations

  • Activity Data: No direct bioactivity data for the target compound is available in the provided evidence. However, structurally related triazolo-pyridazines demonstrate IC₅₀ values in the nanomolar range for kinases like JAK2 or FLT3 .
  • Thermodynamic Properties : The dimethyloxazole and pyrrolidine groups may lower the target compound’s melting point compared to ’s triazine derivative, improving formulation stability.
  • ’s synthesis paper lacks comparative pharmacological data, necessitating caution in extrapolating bioactivity.

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., pyrrolidinyl N–CH₂ peaks at δ 2.5–3.0 ppm) and confirms regiochemistry .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₂₂H₂₈N₇O₂ at m/z 430.2201) and detects impurities .
  • Infrared (IR) spectroscopy : Stretching frequencies (e.g., C=O at ~1650 cm⁻¹) verify amide bond formation .

How can contradictions in biological activity data be resolved?

Q. Advanced

  • Assay standardization : Use orthogonal assays (e.g., enzymatic vs. cell-based) to cross-validate IC₅₀ values. For example, discrepancies in kinase inhibition may arise from ATP concentration variability .
  • Statistical analysis : Apply ANOVA to assess inter-lab variability or batch effects. Outlier removal via Grubbs’ test improves data consistency .
  • Structural confirmation : Re-examine compound purity via HPLC; degraded samples may show reduced activity .

What structure-activity relationship (SAR) insights exist for modifying substituents?

Q. Advanced

Substituent Modification Observed Impact Reference
3,5-Dimethyloxazolyl group Enhances hydrophobic interactions with target receptors
Pyrrolidinyl at pyridazine C6 Improves metabolic stability by reducing CYP450 oxidation
Methylene linker length Shorter linkers (e.g., –CH₂– vs. –CH₂CH₂–) increase rigidity and binding affinity

What computational approaches predict binding modes?

Q. Advanced

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with targets (e.g., kinase active sites). Key residues (e.g., hinge region Lys/Arg) form hydrogen bonds with the triazolo-pyridazine core .
  • Molecular dynamics (MD) simulations : GROMACS or AMBER assess binding stability over time (e.g., RMSD <2 Å over 100 ns trajectories) .
  • QSAR models : Machine learning (e.g., Random Forest) correlates substituent electronic parameters (Hammett σ) with activity .

How should stability issues during storage be addressed?

Q. Basic

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the oxazolyl group .
  • Solvent choice : Lyophilize and store in solid form; reconstitute in DMSO (≤10 mM) to avoid hydrolysis .
  • Inert atmosphere : Use argon/vacuum sealing to inhibit oxidation of the pyrrolidinyl nitrogen .

Why do in vitro and in vivo activity data sometimes conflict?

Q. Advanced

  • Metabolic instability : Phase I metabolism (e.g., CYP3A4-mediated oxidation of pyrrolidinyl) reduces bioavailability. Pro-drug strategies or deuterium incorporation can mitigate this .
  • Plasma protein binding : High albumin affinity (>90%) lowers free drug concentration. Modify logP (e.g., introduce polar groups) to reduce binding .
  • Tissue penetration : Poor blood-brain barrier (BBB) permeability due to high molecular weight (>500 Da). Introduce halogen atoms (e.g., F, Cl) to enhance passive diffusion .

What strategies identify biological targets for this compound?

Q. Advanced

  • Affinity chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates .
  • CRISPR-Cas9 screening : Genome-wide knockout libraries identify resistant cell lines, implicating target pathways (e.g., MAPK/ERK) .
  • Thermal proteome profiling (TPP) : Monitor protein melting shifts upon compound binding to map interactomes .

How are solubility challenges addressed in formulation?

Q. Basic

  • Co-solvents : Use cyclodextrins or PEG-400 to solubilize the hydrophobic oxazolyl group .
  • Salt formation : Convert the acetamide to a hydrochloride salt (pH-dependent solubility >5 mg/mL) .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance aqueous dispersion .

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